![molecular formula C18H19N5O2 B2524553 2-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034570-63-1](/img/structure/B2524553.png)
2-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a derivative of acetamide with potential applications in various fields, including medicinal chemistry. While the specific compound is not directly studied in the provided papers, they offer insights into similar compounds that can help understand the properties and synthesis of the target molecule.
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using solvent mixtures like toluene and methanol . The process is confirmed through various analytical techniques, including elemental analysis, FTIR, and NMR spectroscopy. These methods could be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the methoxyphenyl and methylpyrazolyl groups.
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using X-ray diffraction (XRD), which provides precise geometrical parameters and helps in understanding the crystal packing and intermolecular interactions . The target compound's structure could be similarly elucidated, revealing the arrangement of its functional groups and the overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from their HOMO and LUMO analysis, which indicates the charge transfer within the molecule . This information is crucial for predicting the types of chemical reactions the compound might undergo, such as nucleophilic substitution or addition reactions, which are common for acetamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, including their vibrational frequencies and thermal stability, can be studied using FTIR, NMR, thermogravimetric analysis, and differential thermal analysis . These techniques provide insights into the stability and behavior of the compounds under various conditions. The molecular electrostatic potential and hyperpolarizability are also important for applications in nonlinear optics . The target compound's properties would likely be influenced by its methoxy and methylpyrazolyl substituents, affecting its solubility, melting point, and potential biological activity.
Relevant Case Studies
Although the provided papers do not include case studies on the exact compound , they do present a case where a related compound exhibited anticancer activity against several cancer cell lines . This suggests that the target compound could also be evaluated for its potential anticancer properties, given the structural similarities and the presence of pharmacophoric elements within its structure.
Scientific Research Applications
Chloroacetamide Herbicides and Metabolism
Chloroacetamide derivatives like alachlor and metolachlor have been studied for their use as pre-emergent or early post-emergent herbicides in agriculture. These compounds control annual grasses and broad-leaved weeds in various crops. Their metabolism in human and rat liver microsomes has been compared, revealing insights into their biotransformation and potential impacts on health and the environment (Coleman et al., 2000).
Antioxidant Activity of Coordination Complexes
Studies on coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. These findings suggest potential applications in developing compounds with antioxidant properties, which could be relevant for various health and industrial applications (Chkirate et al., 2019).
Anticancer Activity
The synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has been explored with the aim of finding new anticancer agents. These compounds have shown cancer cell growth inhibition in vitro, indicating the potential for developing novel anticancer therapies (Al-Sanea et al., 2020).
Synthesis and Characterization of Novel Compounds
Research into the synthesis, characterization, and antimicrobial activities of novel thiazole derivatives incorporating pyrazole moieties highlights the potential of these compounds in developing new antimicrobial agents. Such compounds could address the need for novel treatments in the face of antibiotic resistance (Saravanan et al., 2010).
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-12-14(10-22-23)18-15(19-7-8-20-18)11-21-17(24)9-13-5-3-4-6-16(13)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBYFYQAJNURJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.